molecular formula C11H11Cl2NO2 B14186169 (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile CAS No. 922735-28-2

(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile

Cat. No.: B14186169
CAS No.: 922735-28-2
M. Wt: 260.11 g/mol
InChI Key: IYKHAWKQQZGKKJ-JTQLQIEISA-N
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Description

(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile is an organic compound characterized by the presence of a nitrile group, a hydroxyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile typically involves the reaction of 2,4-dichlorobenzyl alcohol with a suitable nitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-4-[(2,3-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
  • (3S)-4-[(2,5-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile
  • (3S)-4-[(2,6-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile

Uniqueness

(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

922735-28-2

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

(3S)-4-[(2,4-dichlorophenyl)methoxy]-3-hydroxybutanenitrile

InChI

InChI=1S/C11H11Cl2NO2/c12-9-2-1-8(11(13)5-9)6-16-7-10(15)3-4-14/h1-2,5,10,15H,3,6-7H2/t10-/m0/s1

InChI Key

IYKHAWKQQZGKKJ-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC[C@H](CC#N)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COCC(CC#N)O

Origin of Product

United States

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